Cas no 1692589-40-4 (1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers)
1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-
- 1-(tert-butoxycarbonylamino)-3-methyl-cyclobutanecarboxylic acid
- 1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers
- EN300-1071290
- 1692589-40-4
- Rel-(1s,3s)-1-((tert-butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid
- 184103-75-1
- Rel-(1r,3r)-1-((tert-butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid
- AT39675
- AKOS040806214
- 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid
- 3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
-
- Inchi: 1S/C11H19NO4/c1-7-5-11(6-7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
- InChI Key: BPPNYOGGJJJOSY-UHFFFAOYSA-N
- SMILES: C1(NC(OC(C)(C)C)=O)(C(O)=O)CC(C)C1
Computed Properties
- Exact Mass: 229.13140809g/mol
- Monoisotopic Mass: 229.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.15±0.1 g/cm3(Predicted)
- Boiling Point: 366.1±21.0 °C(Predicted)
- pka: 4.15±0.40(Predicted)
1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1071290-0.05g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 0.05g |
$238.0 | 2023-10-28 | |
| Enamine | EN300-1071290-0.1g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 0.1g |
$355.0 | 2023-10-28 | |
| Enamine | EN300-1071290-0.25g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 0.25g |
$509.0 | 2023-10-28 | |
| Enamine | EN300-1071290-0.5g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 0.5g |
$803.0 | 2023-10-28 | |
| Enamine | EN300-1071290-1.0g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 1g |
$1029.0 | 2023-06-10 | |
| Enamine | EN300-1071290-2.5g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 2.5g |
$2014.0 | 2023-10-28 | |
| Enamine | EN300-1071290-5.0g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 5g |
$2981.0 | 2023-06-10 | |
| Enamine | EN300-1071290-10.0g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 10g |
$4421.0 | 2023-06-10 | |
| Enamine | EN300-1071290-1g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 1g |
$1029.0 | 2023-10-28 | |
| Enamine | EN300-1071290-5g |
1-{[(tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1692589-40-4 | 95% | 5g |
$2981.0 | 2023-10-28 |
1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers
Introduction to 1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers (CAS No. 1692589-40-4)
The compound 1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers (CAS No. 1692589-40-4) represents a significant advancement in the field of pharmaceutical chemistry and synthetic biology. This mixture of diastereomers is a crucial intermediate in the synthesis of complex molecules, particularly those targeting neurological and metabolic disorders. Its unique structural features, including the presence of a tert-butoxy carbonyl group and a methyl-substituted cyclobutane ring, make it a versatile building block for drug development.
Recent research in medicinal chemistry has highlighted the importance of stereoisomers in drug design, where diastereomeric mixtures can exhibit distinct pharmacological properties. The mixture of diastereomers described here has been extensively studied for its potential applications in modulating enzyme activity and receptor binding. The tert-butoxy carbonylamino moiety, a protective group commonly used in peptide synthesis, ensures stability during chemical transformations while allowing for selective deprotection under controlled conditions.
In the context of modern drug discovery, this compound has garnered attention for its role in developing novel therapeutics. For instance, studies have demonstrated its utility in synthesizing analogs of non-peptide bioactive molecules that interact with specific biological targets. The cyclobutane ring, a rigid scaffold, contributes to the compound's binding affinity and selectivity, making it an attractive candidate for further optimization.
The synthesis of such complex molecules often requires precise control over stereochemistry, which is critical for achieving desired pharmacokinetic profiles. The mixture of diastereomers CAS No. 1692589-40-4 is particularly valuable because it provides a balanced representation of stereoisomers, allowing researchers to explore a range of pharmacological outcomes. This approach aligns with the growing trend toward personalized medicine, where tailored molecular structures can enhance therapeutic efficacy.
Advances in computational chemistry have further enhanced the utility of this compound by enabling high-throughput virtual screening and molecular docking studies. These computational methods allow researchers to predict binding interactions with biological targets, thereby accelerating the drug discovery process. The structural complexity of 1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid makes it an ideal candidate for such simulations, providing insights into its potential as a lead compound.
Moreover, the compound's stability under various chemical conditions has been well-documented, making it suitable for large-scale production and industrial applications. Its compatibility with standard synthetic protocols ensures that it can be seamlessly integrated into existing drug development pipelines. This reliability is essential for maintaining consistency in pharmaceutical manufacturing and ensuring that final products meet stringent quality standards.
The role of protecting groups in peptide chemistry cannot be overstated, as they play a pivotal role in controlling reaction pathways and preventing unwanted side products. The tert-butoxy carbonyl group in this compound exemplifies such functionality, providing an effective shield for amine functionalities during synthetic transformations. This protective group can be selectively removed under mild acidic or basic conditions, allowing for subsequent modifications without compromising the integrity of other functional moieties.
Recent studies have also explored the potential applications of this compound in peptidomimetics—molecules designed to mimic the bioactivity of peptides but with improved pharmacokinetic properties. The cyclobutane ring's rigidity mimics peptide backbone conformational constraints, enhancing binding affinity while reducing susceptibility to enzymatic degradation. Such peptidomimetics are particularly valuable in treating chronic diseases where sustained bioavailability is crucial.
The growing interest in immunotherapy has further expanded the applications of this compound. Researchers have investigated its potential as an intermediate in synthesizing immunomodulatory agents that target specific immune pathways. By modulating immune responses through precise molecular interactions, these agents hold promise for treating autoimmune disorders and enhancing vaccine efficacy.
Environmental considerations have also influenced modern drug design practices. The synthesis of 1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid adheres to green chemistry principles by minimizing hazardous waste and optimizing reaction efficiency. This approach not only reduces environmental impact but also aligns with regulatory requirements for sustainable manufacturing processes.
In conclusion, 1-{(tert-butoxy)carbonylamino}-3-methylcyclobutane-1-carboxylic acid (CAS No. 1692589-40-4) represents a cornerstone in contemporary pharmaceutical research due to its structural versatility and functional utility. Its role as an intermediate in synthesizing complex bioactive molecules underscores its importance in drug discovery efforts aimed at treating neurological and metabolic disorders. As research continues to uncover new applications for this compound, its significance is expected to grow further within the pharmaceutical industry.
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